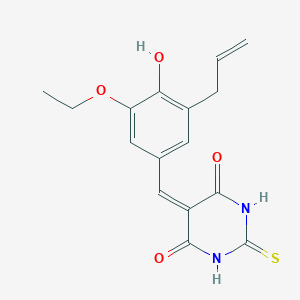
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one, also known as MDPT, is a synthetic compound that belongs to the cathinone family. It has gained attention in the scientific community due to its potential use as a research chemical. MDPT has been synthesized and studied for its possible therapeutic applications, as well as its mechanism of action and physiological effects.
Mechanism of Action
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one acts as a reuptake inhibitor of dopamine and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and focus. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects on the central nervous system, similar to other cathinone derivatives. It has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been shown to have an effect on the release of various hormones, including cortisol and prolactin.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a high affinity for dopamine and serotonin transporters, making it a useful tool for studying the effects of these neurotransmitters on behavior and mood. However, the stimulant effects of this compound may limit its use in certain experiments, and its potential for abuse and addiction must be taken into consideration.
Future Directions
There are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as a tool for studying the role of dopamine and serotonin in behavior and mood. Future research may also focus on the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse and addiction.
Synthesis Methods
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one can be synthesized by reacting 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for the dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12(9-15(19)13-5-3-2-4-6-13)18-14-7-8-16-17(10-14)21-11-20-16/h2-10,18H,11H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWZBHJLUFDHNB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)

![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)
![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)

![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)